Diphenylamine hydrochloride

Analytical Chemistry Quality Control High-Performance Liquid Chromatography

Research-grade Diphenylamine hydrochloride (CAS 537-67-7) addresses the critical need for a well-characterized, high-purity salt form in mitochondrial uncoupling and histamine H1 receptor studies. Unlike the free base or sulfate salt, this hydrochloride form offers: • Defined DMSO solubility (41 mg/mL) for precise in vitro dose-response preparation • HPLC-verified purity ≥98% (batch-specific values up to 99.96%) • Validated melting point (180°C) for QC verification • Stable crystalline solid; ships ambient for powder, blue ice for solutions Suitable as an OXPHOS inhibitor tool compound, H1 receptor antagonist, and analytical reference standard. For R&D use only.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 537-67-7
Cat. No. B1329329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylamine hydrochloride
CAS537-67-7
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC=C2.Cl
InChIInChI=1S/C12H11N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H
InChIKeyJEFJSEIUEJBMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylamine Hydrochloride: Core Properties & Procurement


Diphenylamine hydrochloride (CAS 537-67-7), the hydrochloride salt of the aromatic amine diphenylamine (C.I. 10355), is a high-purity, crystalline compound [1]. While the parent compound diphenylamine is widely utilized as an industrial antioxidant and stabilizer , the salt form is a critical material in pharmaceutical and analytical research, particularly for studying mitochondrial uncoupling and histamine H1 receptor antagonism .

Diphenylamine Hydrochloride: Why Salt Form Matters


Generic substitution between the hydrochloride salt and the free base form of diphenylamine, or alternative salts like diphenylamine sulfate [1], is scientifically invalid. The salt form confers distinct physicochemical properties that directly impact experimental design and reproducibility. The hydrochloride salt exhibits a defined and verifiable solubility in polar aprotic solvents like DMSO, a critical parameter for preparing stock solutions in vitro . In contrast, the solubility profile of the free base or alternative salts may differ significantly, leading to variable and potentially non-reproducible results in assays where precise compound concentration is paramount. Furthermore, the hydrochloride counterion is integral to the compound's solid-state stability and melting point , which is a key identifier for quality control. The choice of this specific salt form is a deliberate procurement decision driven by the need for a well-characterized, stable, and highly pure starting material for sensitive biochemical research applications, and is not a simple matter of substituting a similar aromatic amine.

Diphenylamine Hydrochloride: Quantitative Evidence for Procurement


Analytical Grade Purity: Batch Analysis

The purity of Diphenylamine hydrochloride is consistently specified and verified by HPLC to be ≥99.0% across major chemical suppliers . This is not merely a nominal claim but a quantitative batch-specific metric, with some vendors reporting actual measured values of 99.92% or even 99.96% . This high level of chemical purity is essential for minimizing off-target effects and ensuring the reliability of results in sensitive biochemical assays. The use of a lower-purity grade (e.g., technical or industrial grade) of the free base diphenylamine would introduce unknown and potentially confounding impurities, directly undermining experimental reproducibility.

Analytical Chemistry Quality Control High-Performance Liquid Chromatography

DMSO Solubility for In Vitro Studies

A critical parameter for in vitro experimentation is the compound's solubility in a standard vehicle like DMSO. For Diphenylamine hydrochloride, multiple independent vendors report a consistent solubility of 41 mg/mL (199.33 mM) in DMSO at 25°C [1]. Some vendors note that achieving higher concentrations, such as 250 mg/mL (1215.48 mM), is possible with ultrasonication [2], or report a solubility of 50 mg/mL (243.1 mM) . In contrast, diphenylamine itself, as a free base, is a hydrophobic compound with poor aqueous solubility. This quantitatively defined and widely verified DMSO solubility for the hydrochloride salt is a key point of differentiation for researchers, enabling precise and reproducible preparation of stock solutions and eliminating the guesswork involved with solubilizing the free base.

Solubility Science In Vitro Assays Formulation Development

Thermal Stability as a Solid-State Identifier

The melting point of a compound is a fundamental physical property that serves as both an identifier and an indicator of purity. Diphenylamine hydrochloride has a well-documented melting point of 180 °C with decomposition [1][2]. This is a specific, reproducible value that differentiates it from the free base diphenylamine, which has a melting point of 53-54 °C, and other potential analogs. For procurement and quality control, this defined melting point provides a simple yet powerful analytical check. A significant deviation from this value in a received batch would immediately signal the presence of impurities or mis-identification, preventing the use of faulty material in critical experiments.

Materials Science Thermal Analysis Quality Assurance

Comparative OXPHOS Inhibition Potency

Diphenylamine is a known inhibitor of oxidative phosphorylation (OXPHOS) . This is a key mechanism of action relevant to its use in studying cellular metabolism. A key point of differentiation is that its inhibition potency is reported to be weaker than that of NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) that also contain a diphenylamine structural motif . This is a direct, albeit qualitative, comparison that positions the compound within the context of more potent analogs. While a specific IC50 value is not provided in the current vendor documentation, this relative comparison is critical. It indicates that Diphenylamine hydrochloride is not a 'best-in-class' OXPHOS inhibitor, but rather a specific, structurally defined tool compound for studying this pathway without the confounding anti-inflammatory effects associated with more potent NSAID derivatives.

Mitochondrial Biology Bioenergetics Drug Discovery

Histamine H1 Receptor Antagonism

Diphenylamine hydrochloride is identified as an antagonist of the histamine H1 receptor . This is a distinct and well-defined biological activity separate from its other reported uses (e.g., antioxidant, OXPHOS inhibitor). While a specific binding affinity (e.g., Ki or IC50) value is not available from the current vendor data, the explicit annotation of this target is a critical differentiator. This contrasts sharply with the free base, which is primarily marketed for its industrial applications (e.g., as a stabilizer in nitrocellulose) and not routinely characterized for H1 receptor antagonism. For a researcher investigating histamine signaling, this specific salt form is therefore the relevant, characterized chemical probe to procure.

Receptor Pharmacology Immunology Allergy Research

Diphenylamine Hydrochloride: Validated Application Scenarios


Mitochondrial Uncoupling and Bioenergetics

Diphenylamine hydrochloride is a valuable tool compound for in vitro studies investigating mitochondrial uncoupling and oxidative phosphorylation (OXPHOS) . Its well-defined solubility in DMSO (41 mg/mL) allows for the precise preparation of dose-response curves to study its effects on cellular ATP levels and mitochondrial respiration. Critically, its reported weaker OXPHOS inhibition potency compared to diphenylamine-containing NSAIDs makes it a more selective tool for isolating this mechanism from broader anti-inflammatory pathways . This scenario is directly enabled by the compound's high purity, which minimizes confounding effects from unknown contaminants .

Histamine H1 Receptor Pharmacology

For researchers focused on histamine signaling pathways, Diphenylamine hydrochloride is specifically identified as a histamine H1 receptor antagonist . This provides a clear and direct use-case in immunological or allergy-related in vitro studies. The procurement of this specific salt form, as opposed to the industrially-focused free base, ensures that the material is suitable and characterized for this specific biological context. The high purity of commercially available research-grade material is essential for generating clear and interpretable results in receptor binding and functional assays .

Quality Control & Method Development

The exceptional purity of Diphenylamine hydrochloride, with HPLC-verified purity of ≥99.0% and batch-specific values up to 99.96% , makes it an ideal reference standard for analytical chemistry applications. It can be reliably used in the development and validation of HPLC, UV-Vis, and other spectroscopic methods. The well-defined and reproducible melting point of 180 °C provides an additional, straightforward quality control check for the material itself or for verifying the calibration of analytical instruments.

Intermediate for Organic Synthesis & Material Science

As a pure, crystalline salt of an aromatic amine, Diphenylamine hydrochloride can serve as a well-defined starting material or intermediate in the synthesis of more complex molecules for pharmaceutical or material science research . Its salt form may offer advantages in specific synthetic transformations compared to the free base, for instance, by improving solubility in certain reaction media or by providing a more stable and easily handled solid form. Its high purity ensures that the synthetic route proceeds without the interference of undefined impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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